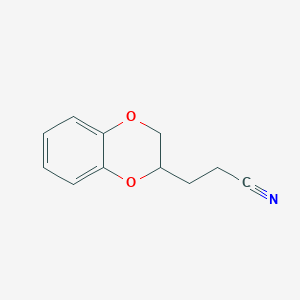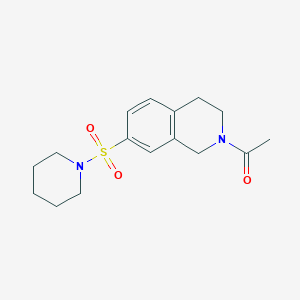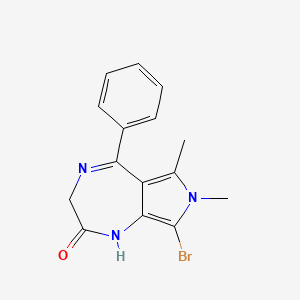
methyl 2-(1-methylcyclohexyl)acetate
Übersicht
Beschreibung
methyl 2-(1-methylcyclohexyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is synthesized from (1-Methyl-cyclohexyl)-acetic acid and methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. For methyl 2-(1-methylcyclohexyl)acetate, the reaction would involve (1-Methyl-cyclohexyl)-acetic acid and methanol, with sulfuric acid commonly used as the catalyst.
Industrial Production Methods
In industrial settings, esterification can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of azeotropic distillation can help in removing water formed during the reaction, driving the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are used.
Major Products Formed
Hydrolysis: (1-Methyl-cyclohexyl)-acetic acid and methanol.
Reduction: (1-Methyl-cyclohexyl)-methanol.
Transesterification: A different ester and methanol.
Wissenschaftliche Forschungsanwendungen
methyl 2-(1-methylcyclohexyl)acetate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(1-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (1-Methyl-cyclohexyl)-acetic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Another ester with a fruity aroma, commonly found in apples.
Ethyl acetate: Widely used as a solvent in various industries.
Propyl ethanoate: Known for its pear-like aroma.
Uniqueness
methyl 2-(1-methylcyclohexyl)acetate is unique due to its specific structure, which imparts distinct physical and chemical properties.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
methyl 2-(1-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-10(8-9(11)12-2)6-4-3-5-7-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
MXZBVGIZFAAUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,5-a]pyridin-3-ylacetic acid](/img/structure/B8679256.png)







